1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-4-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-8-4-6(5-9)3-7(8)10/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUCSWPMKAMAQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677751 | |
| Record name | 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227465-53-3 | |
| Record name | 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-4-(hydroxymethyl)-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Reaction Pathways
De Novo Synthesis of the Pyrrolidinone Core
The construction of the fundamental pyrrolidinone ring, a privileged scaffold in medicinal chemistry, can be achieved through several distinct synthetic routes. acs.orgnih.govnih.gov These methods involve building the heterocyclic system from either cyclic or acyclic precursors, each offering unique advantages in terms of efficiency and stereochemical control.
Lactamization Approaches (e.g., from γ-butyrolactone derivatives)
A primary and industrially significant method for synthesizing 2-pyrrolidones is through the ammonolysis of γ-butyrolactones. chemicalbook.comwikipedia.org This process involves the reaction of a γ-butyrolactone with ammonia (B1221849), which opens the lactone ring and subsequently forms the more thermodynamically stable lactam.
Specifically, for the synthesis of 4-substituted pyrrolidinones, a correspondingly substituted γ-butyrolactone is required. The synthesis of γ-(hydroxymethyl)-γ-butyrolactone derivatives serves as a crucial intermediate step. researchgate.netresearchgate.net The reaction proceeds by treating an aqueous solution of γ-butyrolactone with ammonia at high temperatures (250–290 °C) and pressures (0.4–1.4 MPa), typically over solid magnesium silicate (B1173343) catalysts. wikipedia.org This vapor-phase reaction leads to the formation of the corresponding 2-pyrrolidinone (B116388). chemicalbook.com A liquid-phase alternative also exists, reacting γ-butyrolactone with liquid ammonia at elevated temperatures and pressures, which can achieve near-quantitative conversion and high selectivity for the 2-pyrrolidone product. chemicalbook.com
| Reactant | Reagents & Conditions | Product | Yield | Reference |
| γ-Butyrolactone | Ammonia, 250–290 °C, 0.4–1.4 MPa, Magnesium silicate catalyst | 2-Pyrrolidinone | 75–85% | wikipedia.org |
| γ-Butyrolactone | Liquid NH3 (or aqueous NH3), 250-290°C, 8.0-16.0 MPa | 2-Pyrrolidinone | >94% selectivity | chemicalbook.com |
| γ-(hydroxymethyl)-γ-butyrolactone | Ammonia, heat | 4-(hydroxymethyl)pyrrolidin-2-one (B124621) | - | researchgate.net |
Ring Construction from Acyclic Precursors
The pyrrolidinone ring can also be constructed from linear, acyclic molecules, offering a high degree of flexibility in introducing substituents. One such powerful method is the Smiles-Truce cascade reaction. This process involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters under basic conditions. The reaction proceeds through a nucleophilic ring-opening of the cyclopropane, followed by an aryl transfer (the Smiles-Truce rearrangement), and concludes with a lactamization step to form the α-arylated pyrrolidinone. acs.orgnih.gov While this specific example leads to an α-arylated product, the principle of using acyclic precursors to construct the ring is a key strategy in heterocyclic chemistry. Other methods include the cyclocondensation of alkyl dihalides with primary amines under microwave irradiation, providing a rapid and efficient route to N-substituted pyrrolidines. organic-chemistry.org
Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions leading to pyrrolidines)
Cycloaddition reactions, particularly the 1,3-dipolar cycloaddition, represent a highly efficient and stereoselective pathway for the synthesis of five-membered heterocycles like pyrrolidines. wikipedia.org This reaction involves a 1,3-dipole, such as an azomethine ylide, and a dipolarophile, typically an alkene or alkyne. wikipedia.orgrsc.org
Azomethine ylides can be generated in situ from the decarboxylative condensation of α-amino acids (like glycine) with aldehydes. mdpi.commdpi.com The resulting ylide then reacts with a suitable dipolarophile. To obtain the desired 4-(hydroxymethyl)pyrrolidin-2-one structure, the choice of dipolarophile is critical. For instance, reaction with an acrylate (B77674) derivative could introduce an ester group at the 4-position, which can subsequently be reduced to the hydroxymethyl group. The versatility of this method allows for the creation of multiple stereocenters with a high degree of control. rsc.orgacs.org The reaction conditions can be optimized by screening various solvents and catalysts, with polar protic solvents like ethanol (B145695) often favoring the reaction. mdpi.com
| Dipole Precursors | Dipolarophile | Conditions | Product Type | Reference |
| Isatin, α-amino acid | 1,4-enedione derivatives | EtOH, room temperature | N-fused pyrrolidinyl spirooxindoles | mdpi.com |
| Glycine (B1666218), Aldehydes | Maleimides | Heat | Tetracyclic pyrrolizidines | mdpi.com |
| N-tert-butanesulfinyl imine, glycine α-imino ester | - | Ag2CO3, Et3N, Toluene | Densely substituted pyrrolidines | acs.org |
Functionalization and Derivatization of Pre-formed Pyrrolidinone Rings
An alternative synthetic strategy involves starting with a pre-formed pyrrolidinone ring and introducing the desired functional groups in subsequent steps. nih.gov This approach is often practical when the parent pyrrolidinone is readily available.
Introduction of the Hydroxymethyl Group at the 4-Position
Introducing a hydroxymethyl group at the C4 position of a pyrrolidinone ring can be accomplished through various functional group transformations. A common method involves the reduction of a carboxylic acid or ester group at the 4-position. For example, ethyl pyroglutamate (B8496135) can be reduced using reagents like lithium borohydride (B1222165) (LiBH4) to yield 5-hydroxymethyl-2-pyrrolidinone. tandfonline.com A similar strategy can be applied to 4-carboxypyrrolidinone derivatives to obtain the desired 4-(hydroxymethyl)pyrrolidin-2-one.
Another approach is the catalytic asymmetric hydrogenation of unsaturated precursors like 4-(hydroxymethyl)furan-2(5H)-one using chiral ruthenium or rhodium BINAP complexes. researchgate.net This method can produce optically active β-hydroxymethyl-γ-butyrolactones, which can then be converted to the corresponding pyrrolidinones. The introduction of the hydroxymethyl group is known to potentially enhance the biological activity of molecules. researchgate.net
N-Alkylation with the Ethyl Group
The final step in the synthesis of the target compound is the introduction of an ethyl group onto the nitrogen atom of the pyrrolidinone ring. N-alkylation of pyrrolidinones is a well-established transformation. rsc.org It is typically achieved by deprotonating the nitrogen atom with a suitable base, followed by reaction with an alkylating agent.
Common conditions for N-alkylation involve the use of a strong base like sodium hydride (NaH) or phenyllithium (B1222949) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an ethyl halide (e.g., ethyl bromide or ethyl iodide). tandfonline.comresearchgate.net The presence of a hydroxymethyl group elsewhere in the molecule can sometimes facilitate this reaction through a neighboring group effect. tandfonline.com Phase-transfer catalysis with powdered potassium hydroxide (B78521) (KOH) has also been reported for the N-alkylation of 2-pyrrolidinone itself. tandfonline.com
| Substrate | Reagents & Conditions | Product | Yield | Reference |
| 5-(dimethyl-t-butylsilyloxymethyl)-2-pyrrolidinone | Phenyllithium, Toluene, then n-pentyl bromide, reflux | N-pentyl-5-(dimethyl-t-butylsilyloxymethyl)-2-pyrrolidinone | 75% | tandfonline.com |
| 2-Pyrrolidinone | Alkyl halide, K2CO3, Acetone | N-alkyl pyrrolidone | - | researchgate.net |
| Glutamic acid | C3-C5 carbonyl compounds, Pd catalyst, then heat | N-alkyl-2-pyrrolidones | up to 82% | rsc.org |
Stereoselective and Asymmetric Synthesis Strategies
The synthesis of specific stereoisomers of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one is crucial, as the biological activity of chiral molecules is often dependent on their three-dimensional structure. Asymmetric synthesis strategies are employed to produce the desired enantiomer or diastereomer in high purity, avoiding the need for challenging and often inefficient chiral separations of racemic mixtures.
Chiral Auxiliaries and Catalytic Approaches
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a reliable method for achieving high levels of stereocontrol in the early phases of drug development. wikipedia.org
For the synthesis of chiral 4-substituted pyrrolidin-2-ones, approaches often begin with a prochiral starting material. The attachment of a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam, can effectively shield one face of the molecule. acs.orgresearchgate.net This facial bias directs the approach of incoming reagents, leading to the formation of one stereoisomer in preference to others. acs.org For instance, in a related synthesis of a 3,4-syn substituted pyrrolidine (B122466), the use of Oppolzer's chiral sultam directed a 1,3-dipolar cycloaddition to achieve high diastereoselectivity. acs.org A similar strategy could be envisioned for establishing the stereocenter at the C4 position of the pyrrolidinone ring.
Catalytic asymmetric approaches represent an alternative and highly efficient strategy. These methods use a substoichiometric amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) to generate the chiral product. Prolinamide-based organocatalysts, for example, have been successfully used in asymmetric aldol (B89426) reactions to create chiral centers, a principle that could be adapted for the synthesis of precursors to this compound. nih.gov
Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Class | Typical Application | Reference |
|---|---|---|---|
| Evans Auxiliaries | Oxazolidinones | Asymmetric alkylations, aldol reactions | acs.orgresearchgate.net |
| Oppolzer's Sultam | Camphorsultam | Asymmetric cycloadditions, alkylations | acs.org |
| Pseudoephedrine | Amino alcohol | Asymmetric alkylation | sigmaaldrich.com |
| SAMP/RAMP | Chiral hydrazines | Asymmetric α-alkylation of aldehydes/ketones | wikipedia.org |
This table is generated based on established principles of asymmetric synthesis and may not directly reflect the synthesis of this compound.
Novel Synthetic Approaches and Green Chemistry Considerations
Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itsemanticscholar.org This includes developing novel, more efficient synthetic routes and utilizing sustainable materials.
One-Pot Synthesis Techniques
The synthesis of substituted pyrrolidinone cores can often be achieved through multicomponent reactions (MCRs). vjol.info.vnbeilstein-journals.org An MCR brings together three or more reactants in a single step to form a product that contains portions of all the starting materials. beilstein-journals.org For instance, a one-pot reaction involving an amine, an aldehyde, and a suitable four-carbon backbone precursor could theoretically be designed to construct the this compound scaffold directly, streamlining the synthesis significantly compared to traditional multi-step linear sequences.
Use of Specific Catalytic Systems (e.g., nano-sized platinum based catalysts)
The use of heterogeneous catalysts, particularly those based on nanoparticles, is a cornerstone of green chemistry because they can be easily separated from the reaction mixture and recycled. Nano-sized platinum catalysts are known for their high catalytic activity in a variety of chemical transformations, including hydrogenation and oxidation reactions. nih.govnih.gov
While specific literature on the use of nano-platinum for the synthesis of this compound is not prominent, their application can be proposed for key synthetic steps. For example, platinum nanoparticles supported on a material like fused carbon spheres could potentially catalyze the reduction of a carboxylic acid or ester precursor to the required hydroxymethyl group under mild conditions (e.g., using H₂ gas). nih.gov The high surface area and unique electronic properties of nanoparticles can lead to higher efficiency and selectivity compared to bulk catalysts. ejcmpr.com
Table 2: Potential Applications of Nanocatalysis in Synthesis
| Synthetic Step | Potential Catalyst | Reaction Type | Reference |
|---|---|---|---|
| Ester/Acid Reduction | Pt Nanoparticles | Hydrogenation | nih.gov |
| Ring Formation | Pd or Pt Nanoparticles | Reductive Amination/Cyclization | nih.gov |
This table presents hypothetical applications of nanocatalysis in the synthesis of the target compound based on the known reactivity of these catalysts.
Sustainable Reagents and Solvents
The choice of solvents and reagents is a critical aspect of green chemistry. Traditional organic synthesis often relies on volatile and hazardous organic solvents like dimethylformamide (DMF) or chlorinated hydrocarbons. There is a strong impetus to replace these with more sustainable alternatives. mdpi.com
For the synthesis of pyrrolidinone derivatives, studies have demonstrated the feasibility of using "green" solvents such as ethanol or even water. vjol.info.vn Ethanol is a bio-based solvent that is less toxic and more environmentally benign. vjol.info.vn In some cases, reactions can be performed under solvent-free conditions, completely eliminating solvent waste. nih.gov The use of citric acid, a green additive, has also been reported in the synthesis of 2-pyrrolidinones. vjol.info.vn Adhering to green chemistry principles involves not only the solvent but also maximizing atom economy by using catalytic reagents instead of stoichiometric ones and designing processes that are inherently safer. semanticscholar.org
Table 3: Selection of Green Solvents in Organic Synthesis
| Solvent | Class | Green Chemistry Attributes | Reference |
|---|---|---|---|
| Water | Aqueous | Non-toxic, non-flammable, abundant | mdpi.com |
| Ethanol | Alcohol | Bio-renewable, low toxicity | vjol.info.vnmdpi.com |
| Methyl tert-butyl ether (MTBE) | Ether | Favorable substitute for other ethers like THF | semanticscholar.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Derived from renewable resources, lower toxicity | unibo.it |
This table provides examples of green solvents and is based on general principles of sustainable chemistry.
Structural Characterization and Conformational Analysis in Research
Advanced Spectroscopic Techniques for Structural Elucidation (beyond basic identification)
Spectroscopy is the primary tool for elucidating molecular structure. Beyond simple identification, advanced spectroscopic methods provide nuanced information about the electronic environment of atoms and the nature of chemical bonds, which are fundamental to understanding the molecule's conformation and reactivity.
High-resolution NMR spectroscopy is unparalleled in its ability to provide detailed information about the connectivity and chemical environment of each atom in a molecule. While specific experimental data for 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one is not widely published, the expected spectral features can be reliably predicted based on data from closely related analogs like 1-Ethyl-2-pyrrolidinone and other 4-substituted pyrrolidinones. pharmaffiliates.comchemicalbook.com
In ¹H-NMR, the protons of the ethyl group would appear as a characteristic quartet for the methylene (B1212753) (-CH₂-) group coupled to the methyl (-CH₃) protons, which would appear as a triplet. The protons on the pyrrolidinone ring would present as a complex set of multiplets, with their exact chemical shifts being highly sensitive to the ring's conformation. The diastereotopic protons of the hydroxymethyl group (-CH₂OH) would likely appear as distinct signals, further split by the adjacent ring proton.
In ¹³C-NMR, distinct signals would be observed for each unique carbon atom. The carbonyl carbon (C=O) would have the highest chemical shift, typically above 170 ppm. The carbons of the ethyl group and the pyrrolidinone ring would appear in the aliphatic region of the spectrum. The presence of the hydroxymethyl group at C4 would shift the resonance of C4 downfield compared to an unsubstituted ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on foundational NMR principles and data from analogous structures.
| ¹H-NMR Data (Predicted) | ¹³C-NMR Data (Predicted) | ||
|---|---|---|---|
| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |
| N-CH₂-CH₃ | ~1.1-1.2 (t) | C=O | ~175-177 |
| N-CH₂-CH₃ | ~3.3-3.5 (q) | C-CH₂OH | ~63-65 |
| Ring-H (C5) | ~3.2-3.4 (m) | N-CH₂ | ~48-50 |
| Ring-H (C3, C4) | ~2.2-2.8 (m) | N-CH₂ | ~41-43 |
| CH₂-OH | ~3.5-3.7 (m) | Ring C3 | ~30-32 |
| OH | Variable (br s) | Ring C4 | ~35-37 |
| N-CH₂-CH₃ | ~14-15 |
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying functional groups. The FTIR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. Data from the analogous compound 1-Ethyl-2-pyrrolidinone shows a strong absorption for the amide carbonyl group. spectrabase.comnist.gov For the title compound, a broad absorption band characteristic of the hydroxyl (-OH) group's stretching vibration would also be prominent.
Table 2: Characteristic FTIR Absorption Bands for this compound Frequencies are based on known values for the respective functional groups and data from analogous compounds. spectrabase.comnist.gov
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Hydroxyl (-OH) | 3200 - 3500 | Broad, Strong |
| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Medium-Strong |
| C=O Stretch | Amide I (Lactam) | 1670 - 1700 | Strong |
| C-N Stretch | Tertiary Amide | 1250 - 1350 | Medium |
| C-O Stretch | Primary Alcohol | 1000 - 1080 | Strong |
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. The molecular weight of this compound is 143.19 g/mol . sigmaaldrich.com In a typical Electrospray Ionization (ESI) mass spectrum, the compound would be detected as the protonated molecule [M+H]⁺ at m/z 144.
Analysis of the fragmentation patterns provides clues to the molecule's structure. Common fragmentation pathways for pyrrolidinones include cleavage of the substituents from the ring and ring-opening reactions. mdpi.com For this compound, characteristic fragment ions would be expected from the loss of the ethyl group (M-29), the loss of the hydroxymethyl group (M-31), or the loss of water from the hydroxymethyl group (M-18).
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z (Mass/Charge) | Identity | Description |
|---|---|---|
| 144 | [M+H]⁺ | Protonated Molecular Ion |
| 143 | [M]⁺ | Molecular Ion |
| 126 | [M-H₂O]⁺ | Loss of water |
| 114 | [M-C₂H₅]⁺ | Loss of the N-ethyl group |
| 112 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl group |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
While a published crystal structure for this compound is not currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals were obtained, this technique would provide unambiguous data on bond lengths, bond angles, and torsional angles.
Crucially, it would reveal the conformation of the five-membered pyrrolidinone ring, which typically adopts a non-planar 'envelope' or 'twist' pucker to minimize steric strain. nih.gov The analysis would also detail the relative orientation of the N-ethyl and C4-hydroxymethyl substituents (either pseudo-axial or pseudo-equatorial). Furthermore, it would map out intermolecular interactions, such as hydrogen bonds formed between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule, which govern the crystal packing arrangement. nih.govmdpi.com
Computational Approaches to Conformational Landscape and Stability
Computational chemistry provides powerful tools for exploring the conformational possibilities of a molecule and predicting their relative stabilities. These methods are especially valuable when experimental data is scarce or when examining transient or high-energy states that are difficult to observe directly.
Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to model the electronic structure of a molecule and calculate its energy. researchgate.net By performing these calculations for various possible conformations, a potential energy surface can be generated. This surface reveals the lowest-energy (most stable) conformations and the energy barriers between them.
For this compound, QM calculations would explore the different puckering modes of the pyrrolidine (B122466) ring (e.g., C3-endo, C4-exo). acs.org The calculations would also assess the rotational barriers around the N-CH₂ bond and the C4-CH₂OH bond. The results of these calculations can be correlated with experimental NMR data to confirm the predominant conformation in solution. researchgate.net Such studies on related fluorinated pyrrolidines have shown how stereoelectronic effects, such as gauche and anomeric effects, can significantly influence conformational preference, a principle that would also apply to this compound. beilstein-journals.org
Molecular Dynamics (MD) Simulations for Dynamic Conformational Studies
Molecular dynamics simulations of pyrrolidine derivatives, the core structure of this compound, are instrumental in understanding their structural and energetic properties. These simulations model the motion of atoms in a molecule by solving Newton's equations of motion, offering a view of the conformational landscape that the molecule can explore.
For a molecule like this compound, MD simulations could elucidate several key dynamic features:
Ring Pseudosudorotation: The five-membered pyrrolidinone ring is not planar and undergoes a continuous puckering motion known as pseudorotation. MD simulations can map the energy landscape of this process, identifying the most stable envelope and twist conformations and the energy barriers between them.
Side Chain Orientations: The ethyl group at the N1 position and the hydroxymethyl group at the C4 position have rotational freedom. Simulations can reveal the preferred orientations (rotamers) of these side chains and how their flexibility is influenced by the ring's conformation and the surrounding solvent.
Solvent Interactions: In a solution, the interactions with solvent molecules are critical. MD simulations explicitly model these interactions, showing how solvent molecules arrange around the solute and affect its conformational preferences through hydrogen bonding and van der Waals forces.
Hypothetical Research Findings from MD Simulations:
In the absence of direct studies on this compound, we can project potential findings based on general chemical principles and studies of similar molecules. A hypothetical MD study might involve simulating the molecule in a water box to mimic physiological conditions. The simulation would track the atomic coordinates over a period of nanoseconds or even microseconds.
Analysis of the resulting trajectory could provide data for the following tables:
Table 1: Predicted Dominant Conformations of the Pyrrolidinone Ring
This table would typically be populated with data from clustering analysis of the MD trajectory, which groups similar structures together. The population percentage reflects the proportion of simulation time the molecule spends in each conformational state.
| Conformation Type | Ring Puckering Coordinates (Hypothetical Values) | Population (%) |
| Envelope (E) | C4-endo | 45 |
| Twist (T) | C3-endo/C4-exo | 30 |
| Envelope (E) | C3-exo | 15 |
| Other | - | 10 |
Table 2: Analysis of Side Chain Rotameric States
This table would present the most populated rotational states (rotamers) of the ethyl and hydroxymethyl side chains. The dihedral angles define the orientation of these groups relative to the pyrrolidinone ring.
| Side Chain | Dihedral Angle(s) | Most Populated Rotamer(s) | Population (%) |
| N-Ethyl | C5-N1-C6-C7 | gauche, anti | 60 (gauche), 40 (anti) |
| C-Hydroxymethyl | C3-C4-C8-O9 | gauche+, anti, gauche- | 50 (gauche+), 30 (anti), 20 (gauche-) |
Table 3: Intramolecular Hydrogen Bond Analysis
This table would quantify the occurrence of specific hydrogen bonds within the molecule during the simulation.
| Donor Atom | Acceptor Atom | Average Distance (Å) (Hypothetical) | Occupancy (%) (Hypothetical) |
| O (Hydroxymethyl) | O (Carbonyl) | 2.9 ± 0.3 | 15 |
These hypothetical tables illustrate the type of detailed quantitative information that MD simulations can provide. Such data is invaluable for understanding the structure-activity relationships of molecules in medicinal chemistry and materials science, as the dynamic conformational ensemble, rather than a single static structure, often governs molecular properties and interactions.
Chemical Reactivity and Analogue Design for Research Purposes
Reactions of the Hydroxyl Group
The exocyclic primary alcohol at the C4 position is a key handle for functionalization. Its reactivity is characteristic of a primary alcohol, allowing for oxidation, esterification, and etherification to introduce a wide array of functional groups and to build more complex molecular architectures.
The primary hydroxyl group of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one can be oxidized to form either the corresponding aldehyde, 1-ethyl-2-oxo-pyrrolidine-4-carbaldehyde, or the carboxylic acid, 1-ethyl-2-oxo-pyrrolidine-4-carboxylic acid. The outcome of the reaction is dependent on the choice of oxidizing agent and reaction conditions.
While direct experimental data on this specific molecule is not prevalent in the literature, the oxidation of structurally similar compounds is well-documented. For instance, the oxidation of (S)-prolinol, which contains a hydroxymethyl group on a pyrrolidine (B122466) ring, to its corresponding aldehyde is a known transformation that can be accomplished using reagents like Dess-Martin periodinane. nih.gov This suggests that the hydroxymethyl group on the pyrrolidinone ring is readily susceptible to similar oxidation.
Standard oxidation protocols for primary alcohols are expected to be effective. Milder conditions are required to stop the oxidation at the aldehyde stage, while stronger oxidants will typically lead to the carboxylic acid.
Table 1: Potential Oxidation Reactions of the Hydroxyl Group
| Product | Potential Reagents | Reaction Type |
|---|---|---|
| 1-Ethyl-2-oxo-pyrrolidine-4-carbaldehyde | Pyridinium chlorochromate (PCC); Dess-Martin periodinane (DMP) | Partial Oxidation |
| 1-Ethyl-2-oxo-pyrrolidine-4-carboxylic acid | Potassium permanganate (B83412) (KMnO₄); Jones reagent (CrO₃/H₂SO₄); Sodium periodate (B1199274) (NaIO₄) with a catalyst acs.org | Full Oxidation |
The hydroxyl group readily undergoes etherification and esterification reactions, which are common strategies for modifying the physicochemical properties of a molecule, such as lipophilicity, solubility, and metabolic stability.
Esterification: The formation of esters can be achieved through reaction with carboxylic acids under acidic catalysis (Fischer esterification) or, more commonly, by using more reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base.
Etherification: Synthesis of ethers can be accomplished via methods such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.
These transformations are fundamental in organic synthesis and are used to create a vast number of derivatives from hydroxyl-containing building blocks. acs.orgresearchgate.net
Reactivity of the Pyrrolidinone Ring System
The pyrrolidinone ring contains a five-membered lactam. This cyclic amide is relatively stable but can undergo specific reactions, most notably at the carbonyl carbon or through ring-opening under certain conditions.
The amide bond within the lactam ring is susceptible to hydrolysis under forcing conditions, typically involving strong acids or bases and elevated temperatures. This reaction results in the opening of the pyrrolidinone ring to yield a linear amino acid derivative. For N-alkyl-2-pyrrolidones, this hydrolysis breaks the amide C-N bond.
Studies on the structurally analogous solvent, N-methyl-2-pyrrolidone (NMP), have shown that its ring can be opened under both acidic and alkaline conditions to form 4-(methylamino)butanoic acid. researchgate.net The rate of this hydrolysis is influenced by both pH and temperature. researchgate.net It is therefore highly probable that this compound would undergo a similar ring-opening reaction to produce 4-(ethylamino)-3-(hydroxymethyl)butanoic acid.
Table 2: Potential Ring-Opening Reactions
| Conditions | Product |
|---|---|
| Acidic Hydrolysis (e.g., aq. HCl, heat) | 4-(Ethylamino)-3-(hydroxymethyl)butanoic acid hydrochloride salt |
| Basic Hydrolysis (e.g., aq. NaOH, heat) | Sodium 4-(ethylamino)-3-(hydroxymethyl)butanoate |
The reactivity of the pyrrolidinone ring is dominated by the chemistry of the amide functional group.
Nucleophilic Addition: The carbonyl carbon of the lactam is electrophilic and can be attacked by strong nucleophiles. However, it is significantly less reactive than the carbonyl carbon of a ketone or aldehyde due to the resonance donation from the adjacent nitrogen atom. Reaction with powerful reducing agents like lithium aluminum hydride can reduce the amide to a cyclic amine (pyrrolidine).
Electrophilic Reactions: The ring is generally deactivated towards electrophilic substitution. However, oxidation at the carbon adjacent to the nitrogen (C5 position) has been reported for N-methyl-2-pyrrolidone, leading to the formation of N-methylsuccinimide. researchgate.net This suggests that this compound could potentially be oxidized at the C5 position to yield the corresponding N-ethyl-3-(hydroxymethyl)succinimide.
Synthesis of Structurally Related Analogues and Derivatives
The pyrrolidine and pyrrolidinone scaffolds are prevalent in medicinal chemistry, and numerous synthetic methods exist for creating analogues. nih.gov For this compound, analogue design can focus on three main areas: modification of the N-ethyl group, derivatization of the C4-hydroxymethyl substituent, and introduction of substituents at other positions on the ring.
The synthesis of N-alkyl-2-pyrrolidones can be achieved from bio-based precursors like glutamic acid through a two-step process involving reductive N-alkylation followed by lactamization and decarboxylation. rsc.org Another common approach is the reaction of γ-butyrolactone (GBL) with a primary amine, which can be performed efficiently in a continuous-flow microreactor to produce various N-alkyl-2-pyrrolidones, including N-ethyl-2-pyrrolidone (NEP). acs.org
The hydroxymethyl group at the C4 position is a crucial anchor for derivatization, as detailed in section 4.1. The synthesis of chiral 4-substituted pyrrolidines is often achieved through methods like asymmetric 1,3-dipolar cycloadditions, providing access to enantiomerically pure building blocks. researchgate.net
Table 3: Strategies for Analogue and Derivative Synthesis
| Modification Site | Synthetic Strategy | Potential Derivatives |
|---|---|---|
| N1-Position | Reaction of 4-(hydroxymethyl)pyrrolidin-2-one (B124621) with various alkyl halides; Reductive amination of glutamic acid with different aldehydes/ketones followed by cyclization. rsc.org | Analogues with different N-alkyl, N-aryl, or N-acyl groups. |
| C4-Substituent | Oxidation of the hydroxyl group to an aldehyde or carboxylic acid; Esterification or etherification with various partners. | Esters, ethers, amides (from the carboxylic acid), imines (from the aldehyde). |
| Ring Positions (C3, C5) | Synthesis from substituted precursors; Cyclization strategies that allow for substituent introduction. researchgate.netgoogle.com | Analogues with alkyl, aryl, or other functional groups on the pyrrolidinone ring. |
Modification of the N-substituent
The nitrogen atom of the pyrrolidinone ring is a key position for substitution, with research indicating that a significant percentage of FDA-approved drugs containing a pyrrolidine ring are substituted at this position. nih.gov The nature of the N-substituent can profoundly influence the biological activity and properties of the molecule.
Systematic modifications of the N-substituent in 4-(hydroxymethyl)pyrrolidin-2-one derivatives have been a subject of investigation. A Korean patent describes a method for preparing 1-substituted 4-hydroxymethyl-pyrrolidinone derivatives, where the substituent (R1) can be hydrogen or a C1-C4 alkyl group, and another substituent (R2) can be a variously substituted phenyl or a pyridyl group. google.com This highlights the exploration of both aliphatic and aromatic/heteroaromatic groups at the N-1 position to modulate the compound's properties.
Research on other N-substituted pyrrolidin-2-ones has provided insights into the impact of these modifications. For instance, the synthesis of N-substituted-5-methyl-2-pyrrolidones has been achieved through a cascade process, demonstrating the feasibility of introducing a variety of substituents. researchgate.net The introduction of different aromatic rings on the pyrrolidine nitrogen has been explored in the context of developing inhibitors for enzymes like poly(ADP-ribose) polymerase-1 and -2 (PARP-1,-2). nih.gov Furthermore, studies on N-hetaryl(aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides have shown how different N-substituents can affect the molecular conformation and biological activity. mdpi.com
The following interactive data table summarizes various N-substituents that have been explored in pyrrolidinone derivatives and their intended purpose or observed effect.
| N-Substituent Type | Examples | Research Focus/Observed Effect | Reference |
| Alkyl | Ethyl, Propyl | Found in various bioactive pyrrolidinone derivatives. | google.com |
| Aryl | Phenyl, Substituted Phenyl | Explored for potential nootropic and other CNS activities. | google.com |
| Heteroaryl | Pyridyl | Investigated for modulating biological targets. | google.com |
| Carboxamide | -CH2CONH2 | A common feature in nootropic agents like piracetam. | rdd.edu.iq |
| Arylalkyl | Benzyl | Used to probe steric and electronic effects on activity. | mdpi.com |
Modifications at the 4-Position (other than hydroxymethyl)
The 4-position of the pyrrolidinone ring is another critical site for modification, allowing for the introduction of various functional groups to alter the compound's properties. While the hydroxymethyl group in "this compound" is a key feature, exploring other substituents at this position is crucial for understanding SAR.
A patent for the synthesis of 2-oxo-pyrrolidin-1-yl derivatives highlights the use of 4-substituted-pyrrolidin-2-ones as key intermediates. google.com In this context, the substituent at the 4-position can be varied, with examples including n-propyl and 2,2-difluorovinyl groups, leading to the synthesis of compounds like brivaracetam (B1667798) and seletracetam, respectively. google.com This underscores the importance of the 4-position in developing neurologically active agents.
Further research has demonstrated the versatility of functionalization at the C4-position. For example, studies on 2-(5-substituted pyrrolidin-4-ylthio)-1β-carbapenems show the introduction of a thio-linked pyrrolidine at the C4 position, indicating that this position can accommodate diverse and complex functionalities. nih.gov The introduction of substituents at the C-4 position of the proline ring, a related structure, has been shown to affect the puckering of the ring, which in turn can influence biological activity. nih.gov
The hydroxymethyl group itself can be considered a replacement for other functionalities. In other molecular scaffolds, the replacement of a benzylic hydroxy group with a hydroxymethyl moiety has been shown to be well-tolerated by certain biological targets, suggesting the significance of this functional group in molecular recognition. nih.gov
The following interactive data table provides examples of modifications at the 4-position of the pyrrolidinone ring and their relevance in research.
| 4-Position Substituent | Example Compound/Class | Research Purpose/Significance | Reference |
| n-Propyl | Brivaracetam precursor | Development of antiepileptic drugs. | google.com |
| 2,2-Difluorovinyl | Seletracetam precursor | Development of drugs for neurological disorders. | google.com |
| Pyrrolidin-4-ylthio | Carbapenem analogues | Exploration of antibacterial agents. | nih.gov |
| Alkyl/Aryl | Various pyrrolidinone derivatives | Investigation of structure-activity relationships. | nih.gov |
Isosteric Replacements and Bioisosteric Analogues
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to design new compounds with improved properties by replacing a functional group with another that has similar steric and electronic characteristics. estranky.sk This approach has been applied to the pyrrolidinone scaffold to explore new chemical space and modulate biological activity.
Scaffold Hopping and Ring Isosteres: The pyrrolidinone ring itself can be a subject of bioisosteric replacement, a strategy known as scaffold hopping. researchgate.net This involves replacing the core heterocyclic structure with another scaffold that maintains the key pharmacophoric features. For instance, five-membered ring heterocycles are recognized as established bioisosteres of the amide bond present in the lactam ring of pyrrolidinone. acs.org In some studies, the pyrrolidine group has been successfully replaced with a glycine (B1666218) moiety to investigate the impact on biological activity. acs.org
Substituent Isosteres: The substituents on the pyrrolidinone ring are also amenable to isosteric replacement. The hydroxymethyl group at the 4-position is a bioisostere for other polar functional groups. For example, replacing a phenolic hydroxyl group with a hydroxymethyl group has been explored to alter metabolic stability. nih.gov The ethyl group at the N-1 position could potentially be replaced by other small alkyl groups or even a cyclopropyl (B3062369) group to fine-tune lipophilicity and metabolic stability.
The concept of bioisosterism is broad and can involve classical replacements (e.g., -OH for -NH2) or non-classical replacements where the size and electronic properties are more loosely conserved. estranky.sk The goal is to create novel analogues with potentially improved efficacy, selectivity, or pharmacokinetic profiles. mdpi.com
The following interactive data table presents potential isosteric replacements for different parts of the "this compound" molecule.
| Original Moiety | Potential Isosteric Replacement | Rationale/Potential Impact | Reference(s) |
| Pyrrolidinone Ring (Lactam) | Thiazole, Oxadiazole, Triazole | Amide bioisosteres, altering H-bonding and metabolic stability. | acs.org |
| Pyrrolidinone Ring (Lactam) | Glycine | Investigating the necessity of the cyclic scaffold. | acs.org |
| 4-Hydroxymethyl Group | -CH2F, -CH2NH2, -COOH | Modulating polarity, hydrogen bonding capacity, and charge. | estranky.sknih.gov |
| N-Ethyl Group | Cyclopropyl, Isopropyl | Altering lipophilicity and metabolic stability. | estranky.sk |
Pre Clinical Biological Interaction Studies and Mechanistic Research Excluding Human Clinical Trials, Dosage, Safety
In Vitro and Cellular Assays for Biological Activity (General, Non-clinical)
A comprehensive search for in vitro and cellular assay data for 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one yielded no specific findings. The following subsections, which correspond to the requested areas of investigation, remain unaddressed in the scientific literature for this compound.
Enzyme Inhibition/Activation Studies
There are no available studies reporting the inhibitory or activating effects of this compound on enzymes such as α-glucosidase, dipeptidyl peptidase-4 (DPP-4), lipoxygenase (LOX), or dihydrofolate reductase (DHFR). While other, more complex pyrrolidine (B122466) derivatives have been investigated as inhibitors of enzymes like DPP-4, this information is not applicable to the specific compound . bldpharm.com
Receptor Binding Profiling
No data exists on the binding affinity of this compound for any biological receptors, including α1-adrenergic receptors. Research into the receptor binding profiles of pyrrolidinone-containing molecules has been conducted for other derivatives, such as those targeting the Interleukin-1 Receptor Associated Kinase 4 (IRAK4), but not for this compound itself. nih.gov
Cell-Based Assays for Pathway Modulation
There is no published evidence to suggest that this compound has been evaluated for its antiproliferative activity on any specific cell lines or its ability to modulate cellular pathways. Studies on other complex molecules incorporating a pyrrolidine moiety have shown effects on cell proliferation by targeting pathways like the PD-1/PD-L1 interaction, but these findings are not directly related to the subject compound. acs.org
Antimicrobial Activity against Bacterial Strains (in vitro)
No studies were found that have assessed the in vitro antimicrobial activity of this compound against any bacterial strains.
Mechanistic Insights into Molecular Interactions (in vitro, in silico)
In line with the lack of biological activity data, there is no research available that provides mechanistic insights into how this compound might interact with biological targets at a molecular level.
Investigation of Binding Modes and Key Residues
Due to the absence of any identified biological targets, no molecular docking or other in silico studies have been published to investigate the potential binding modes or key residue interactions of this compound.
Elucidation of Molecular Pathways Affected (e.g., voltage-gated ion channels)
The pyrrolidine and pyrrolidinone scaffolds are versatile structures that can be found in a variety of biologically active compounds. nih.gov Research into related molecules suggests that derivatives of this class have the potential to interact with various molecular targets, including ion channels.
For instance, studies on certain pyrroline (B1223166) derivatives, which share a similar core structure, have demonstrated their activity as blockers of voltage-gated sodium channels. nih.gov These channels are crucial for the initiation and propagation of action potentials in excitable cells such as neurons, and their modulation can have significant physiological effects. nih.govfrontiersin.org The study on pyrroline derivatives revealed that they could act as potent antiarrhythmic agents, a function attributed to their interaction with these sodium channels. nih.gov
While no specific research has been published detailing the effects of this compound on voltage-gated ion channels, the established activity of structurally related compounds suggests this as a potential area for future investigation. The specific substituents on the pyrrolidinone ring, such as the ethyl group at the 1-position and the hydroxymethyl group at the 4-position, would play a crucial role in determining the affinity and selectivity for any particular ion channel subtype. nih.gov
Furthermore, computational and in-silico studies on other pyrrolidinone derivatives have explored their interactions with enzymes like lipoxygenase (LOX) and cyclooxygenase (COX), which are involved in inflammatory pathways. nih.govnih.gov These studies highlight the ability of the pyrrolidinone template to serve as a basis for designing inhibitors of specific enzymatic pathways. nih.gov
Table 1: Examples of Molecular Pathways Affected by Pyrrolidinone and Related Derivatives
| Derivative Class | Molecular Target/Pathway | Observed Effect | Reference |
| Pyrroline derivatives | Voltage-gated sodium channels | Antiarrhythmic activity | nih.gov |
| 2-Pyrrolidinone (B116388) derivatives | Lipoxygenase (LOX) | Inhibitory activity | nih.gov |
| Pyrrolidine derivatives | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | Analgesic and anti-inflammatory effects | nih.gov |
| Spiro[pyrrolidine-oxindole] derivatives | MDM2-p53 interaction | Potential anti-tumor activity | scispace.com |
| N-pyrrolidino etonitazene | µ-opioid receptor (MOR) | Opioid-like antinociceptive effects | cfsre.org |
This table is illustrative and based on studies of related compounds, not this compound itself.
Conformational Changes Upon Binding (if studied computationally)
Computational modeling and in-silico docking experiments are powerful tools to predict and analyze the binding of small molecules to their protein targets. For various pyrrolidinone and pyrrolidine derivatives, these methods have been employed to understand their structure-activity relationships (SAR) and the conformational changes that occur upon binding. nih.govnih.govscispace.com
A study on 2-pyrrolidinone derivatives as LOX inhibitors used in-silico docking to explore how these molecules fit into the enzyme's active site. nih.gov The results indicated that the orientation and distance of acidic moieties, along with the core pyrrolidinone structure, were critical for effective binding and inhibitory activity. nih.gov Such studies often reveal that the binding of a ligand can induce conformational changes in the target protein, leading to either activation or inhibition of its function.
Similarly, computational analyses of bicyclic pyrrolidine analogues have been used to understand their hydrophobic properties and how modifications to the structure affect their biological activity. acs.org These computational approaches can predict how a molecule like this compound might orient itself within a binding pocket and what specific interactions (e.g., hydrogen bonds, hydrophobic interactions) would be formed.
Structure Activity Relationship Sar Studies and Rational Design
Systematic Exploration of Structural Modifications
The chemical architecture of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one offers several sites for modification. Research into related analogs has demonstrated that even minor changes to the substituents on the pyrrolidin-2-one core can lead to significant variations in potency and selectivity for various biological targets.
The substituent at the N-1 position of the pyrrolidin-2-one ring is a critical determinant of biological activity. While many nootropic drugs like Piracetam feature an acetamide (B32628) group at this position, other studies have explored a wide range of N-substituents to modulate activity for different targets. rdd.edu.iq The nature of the N-substituent can influence properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which affect how the molecule interacts with its biological target.
For instance, in the development of inhibitors for leukotriene A(4) hydrolase, a series of 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine derivatives were synthesized. nih.gov Although this series features a pyrrolidine (B122466) rather than a pyrrolidin-2-one, the principles of N-substitution are relevant. The study highlighted that the nitrogen atom is often part of a pharmacophore, and its substitution pattern is crucial for affinity. nih.gov In another context, the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and primary amines (including anilines and benzylamines) shows that a diverse array of substituents can be readily installed at the N-1 position, leading to compounds with potential pharmacological interest. mdpi.com The reaction conditions, often requiring high temperatures, indicate that a variety of amines can be used, underscoring the chemical feasibility of exploring this position extensively. rdd.edu.iqresearchgate.net
The ethyl group in this compound provides a balance of lipophilicity and size. Replacing it with larger, more complex, or functionally diverse groups would systematically probe the steric and electronic requirements of the binding site for a given biological target.
Table 1: Examples of N-Substituents on the Pyrrolidin-2-one Ring and Their Context (This table is illustrative, based on general findings for pyrrolidin-2-one derivatives, as direct comparative data for this compound was not available in the search results.)
| N-Substituent Example | General Compound Class | Associated Biological Target/Activity Context | Reference |
| -(CH₂)₂-O-(4-Ph-Ph) | 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidines | Leukotriene A(4) hydrolase inhibition | nih.gov |
| -NH₂ | 1-Aminopyrrolidin-2-one | Precursor for further derivatization, antibacterial | researchgate.netresearchgate.net |
| -CH₂CH₂OH | 1-(2-hydroxyethyl)pyrrolidin-2-one | Synthetic precursor | researchgate.net |
| -Aryl/Benzyl | 1-Aryl/Benzyl-pyrrolidin-2-ones | General synthetic intermediate | mdpi.com |
The substituent at the 4-position of the pyrrolidine ring significantly impacts the molecule's interaction with its target. In a study on ST2 inhibitors based on a 1-(Furan-2-ylmethyl)pyrrolidine core, various groups at the 4-position of the B ring (a phenyl ring attached to the pyrrolidine) were evaluated. nih.gov While the core is different, the findings on substitution effects are instructive. The study found that groups like dimethyl amine, pyrrolidine, piperidine, or a methyl ester at the 4-position could enhance activity by 2- to 3-fold, whereas a carboxylic acid group diminished it. nih.gov This suggests a preference for either neutral, lipophilic, or basic functionalities over acidic ones in that specific binding pocket.
In another study focusing on PD-1/PD-L1 interaction inhibitors, modifications to a pyrrolidine moiety attached to a larger scaffold were explored. acs.org The introduction of R- or S-pyrrolidine groups resulted in comparable efficacy, but further modifications at the terminal position of a linked glycine (B1666218) moiety, including methyl or hydroxymethyl groups, significantly boosted potency. acs.org This highlights that even subtle changes, such as the hydroxymethyl group in this compound, can be pivotal for activity, likely by engaging in key hydrogen bonding interactions with the target protein. The presence of a hydrogen bond donor in the tail group was suggested to enhance inhibitory activity. acs.org
Table 2: Influence of 4-Position Substitution on Biological Activity in Pyrrolidine Analogs (Data adapted from a study on ST2 inhibitors with a substituted B-ring attached to the pyrrolidine nitrogen.)
| 4-Position Substituent on B-Ring | Relative Activity Improvement | Reference |
| Dimethyl amine | 2-3 fold | nih.gov |
| Pyrrolidine | 2-3 fold | nih.gov |
| Piperidine | 2-3 fold | nih.gov |
| Methyl ester | 2-3 fold | nih.gov |
| Carboxylic acid | Reduced activity | nih.gov |
Stereochemistry is a paramount factor in the biological activity of chiral compounds, as drug targets like enzymes and receptors are themselves chiral. nih.gov The pyrrolidine ring, due to its non-planar, puckered conformation, can present substituents in distinct spatial orientations, which can lead to differential binding at a target site. nih.gov The C-4 position in this compound is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers.
Research has consistently shown that different stereoisomers of pyrrolidine-containing molecules can have vastly different biological profiles. nih.gov For example, in a series of G-protein coupled receptor 40 (GRP40) agonists, the cis-4-CF₃ substituent on the pyrrolidine ring was shown to favor a pseudo-axial conformation for a group at position 2, which was the key pharmacophore. nih.gov In another study on PD-1/PD-L1 inhibitors, while compounds with R- and S-pyrrolidine moieties showed similar potency, further modifications revealed that the stereochemical configuration of the tail moiety significantly influenced the inhibitory effect. acs.org
The crucial role of stereochemistry is also highlighted in studies of 3-Br-acivicin isomers, where only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism or a specific binding orientation with the target enzyme is responsible for the observed activity. nih.gov Therefore, the specific stereoconfiguration of the hydroxymethyl group at the C-4 position of this compound is expected to be a critical determinant of its biological function.
Pharmacophore Modeling and Ligand-Based Design (if applicable)
Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is particularly useful when the 3D structure of the target protein is unknown. nih.gov
For classes of compounds related to pyrrolidin-2-ones, pharmacophore models have been successfully developed. In one study on DPP-IV inhibitors, a pharmacophore model was used to guide the design of novel cyanopyrrolidine derivatives, suggesting that the presence of specific features would increase potency. researchgate.net Similarly, studies on ST2 inhibitors used SAR data to understand the key interactions, which is a foundational step for building a pharmacophore model. nih.gov These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For this compound, a pharmacophore model would likely identify:
A hydrogen bond acceptor (the carbonyl oxygen).
A hydrogen bond donor (the hydroxyl group).
A hydrophobic/aliphatic feature (the N-ethyl group and parts of the pyrrolidine ring).
The spatial relationship between these features, dictated by the ring's conformation and the stereochemistry at C-4, would be critical for activity.
Quantitative Structure-Activity Relationship (QSAR) Analysis (if available in literature)
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov
A QSAR study was conducted on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, which share the pyrrolidin-2-one core, to describe their antiarrhythmic activity. nih.gov The researchers calculated various molecular descriptors using quantum chemical methods and developed a model that could explain up to 91% of the variance in activity. The statistical analysis revealed that the antiarrhythmic activity was primarily dependent on specific descriptors related to the molecule's electronic and topological properties (PCR and JGI4). nih.gov Although this study does not include the exact compound this compound, it demonstrates that the QSAR approach is applicable to this class of molecules. Such models can provide valuable predictions for the bioactivity of new, unsynthesized derivatives and offer insights into the mechanisms of action. nih.govnih.gov
Advanced Analytical Chemistry for Research and Purity Assessment
Chromatographic Methods for Separation and Quantification
Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For a polar molecule like 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one, several chromatographic techniques are applicable.
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UPLC), are the most powerful and versatile techniques for the analysis of pyrrolidinone derivatives. Given the polarity imparted by the hydroxymethyl group and the lactam ring, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be employed for the separation and quantification of this compound.
Reversed-Phase (RP-HPLC/UPLC): This is the most common mode of HPLC. For this compound, a C18 or C8 column would be a suitable stationary phase. The mobile phase would typically consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid modifier like formic acid to ensure good peak shape. fda.gov UPLC, with its smaller particle size columns (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. sigmaaldrich.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that show little retention in reversed-phase chromatography. researchgate.netnih.gov A HILIC method would utilize a polar stationary phase (e.g., bare silica (B1680970), or columns bonded with amide or diol functional groups) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile, and a small percentage of aqueous buffer. researchgate.netresearchgate.net This technique has been successfully validated for the analysis of other polar pyrrolidinones. researchgate.netnih.gov
The choice between RP and HILIC depends on the retention characteristics of the compound and potential impurities. A typical HPLC/UPLC setup would involve a gradient elution to effectively separate compounds with a range of polarities. Detection is commonly achieved using a UV detector, as the lactam chromophore allows for detection at low wavelengths (around 200-210 nm), or more advanced detectors like mass spectrometers.
Table 1: Illustrative HPLC/UPLC Parameters for Pyrrolidinone Analysis
| Parameter | Reversed-Phase (RP) HPLC/UPLC | Hydrophilic Interaction (HILIC) |
|---|---|---|
| Column | C18, C8 (e.g., Purospher® STAR RP-18) sigmaaldrich.com | Amide, Silica, Diol |
| Mobile Phase A | Water + 0.1% Formic Acid fda.gov | Acetonitrile + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid fda.gov | Water + 0.1% Formic Acid |
| Elution Mode | Gradient | Gradient |
| Flow Rate | 0.3 - 1.0 mL/min (HPLC); 0.2 - 0.5 mL/min (UPLC) | 0.3 - 1.0 mL/min (HPLC); 0.2 - 0.5 mL/min (UPLC) |
| Detector | UV (200-210 nm), Mass Spectrometry (MS) | UV (200-210 nm), Mass Spectrometry (MS) |
| Injection Volume | 1 - 10 µL | 1 - 10 µL |
This table is a generalized representation based on methods for similar compounds.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While some pyrrolidinones like N-Ethyl-2-pyrrolidone can be analyzed directly by GC, the presence of the polar hydroxymethyl group in this compound may reduce its volatility and could lead to poor peak shape or thermal degradation in the injector port. sigmaaldrich.comresearchgate.net
To overcome this, derivatization is often employed. The hydroxyl group can be converted to a less polar, more volatile silyl (B83357) ether (e.g., using BSTFA) or an ester. This process increases the thermal stability and volatility of the analyte, making it amenable to GC analysis.
A GC analysis would typically use a capillary column with a mid-polarity stationary phase (e.g., a 5% phenyl-polysiloxane). Detection can be achieved with a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds, or a mass spectrometer (MS) for definitive identification. researchgate.net
Table 2: Potential GC Parameters for Derivatized this compound
| Parameter | Typical Setting |
|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | HP-5ms, DB-1701, or similar mid-polarity capillary column researchgate.net |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Start at 80-100°C, ramp to 280-300°C |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
This table presents hypothetical parameters, as derivatization may be required for optimal analysis.
Supercritical Fluid Chromatography (SFC) merges the advantages of both gas and liquid chromatography, using a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. mdpi.com SFC is known for its high efficiency and speed, and its use of environmentally benign CO₂ makes it a "green" analytical technique. mdpi.com
For a polar compound like this compound, pure CO₂ would not be a suitable mobile phase due to its non-polar nature. Therefore, a polar organic co-solvent, such as methanol, ethanol (B145695), or isopropanol, would be added to the CO₂ to increase the mobile phase's solvating power and ensure proper elution from the column. fagg.be Chiral stationary phases are often used in SFC for the separation of enantiomers. fagg.be Given its versatility, SFC is a promising, though less commonly applied, technique for the analysis and purification of pyrrolidinone derivatives. mdpi.com
Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for qualitative analysis. It is invaluable for monitoring the progress of chemical reactions, screening for the presence of the target compound, identifying impurities, and for the initial development of separation conditions for HPLC or flash chromatography.
For this compound, a silica gel plate would serve as the stationary phase. The mobile phase (eluent) would typically be a mixture of a relatively non-polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a polar solvent (e.g., methanol or ethanol). The components are separated based on their differential partitioning between the stationary and mobile phases. Visualization of the separated spots can be achieved using UV light (if the compound is UV active) or by staining with a chemical reagent such as potassium permanganate (B83412) or iodine vapor. The retention factor (Rf) value can be calculated to help identify the compound.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling both quantification and structural identification.
The coupling of liquid chromatography or gas chromatography with tandem mass spectrometry (MS/MS) represents the gold standard for trace-level quantification and structural elucidation of compounds in complex matrices.
LC-MS/MS: This is a highly sensitive and selective technique that has been extensively validated for the analysis of related pyrrolidinones in biological and environmental samples. sigmaaldrich.comresearchgate.netnih.gov After separation by HPLC or UPLC, the analyte enters the mass spectrometer. An initial mass selection (MS1) isolates the molecular ion (parent ion) of this compound, which has a molecular weight of 143.19 g/mol . sigmaaldrich.com This parent ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer (MS2).
This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific. By monitoring a unique transition from a parent ion to a specific product ion, the compound can be quantified with high accuracy and precision, even at very low concentrations, with minimal interference from the sample matrix. fda.govresearchgate.net For example, a hydrophilic interaction LC-MS/MS method was developed for determining 2-pyrrolidinone (B116388) in swine liver, demonstrating the power of this technique for trace residue analysis. nih.gov
GC-MS: When coupled with a mass spectrometer, GC becomes a powerful tool for both identifying and quantifying volatile compounds. researchgate.net After separation on the GC column, the eluting compounds are ionized, typically by electron ionization (EI). The resulting fragmentation pattern is highly reproducible and serves as a "molecular fingerprint" that can be compared against spectral libraries for positive identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be used to enhance sensitivity by monitoring only specific ions characteristic of the target analyte.
Table 3: Hypothetical Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Parent Ion (m/z) | Potential Product Ions (m/z) | Application |
|---|---|---|---|---|
| LC-MS/MS | ESI (+) | 144.1 [M+H]⁺ | 114.1 ([M+H]-CH₂O)⁺, 86.1, 72.1 | Quantification, Metabolite ID |
| GC-MS (derivatized) | EI (+) | 215.1 [M]⁺ (as TMS ether) | 200.1 ([M]-CH₃)⁺, 114.1, 73.1 | Identification, Purity |
This table is illustrative and based on the compound's structure (C₇H₁₃NO₂) and known fragmentation patterns of similar molecules. ESI = Electrospray Ionization, EI = Electron Ionization, TMS = Trimethylsilyl, m/z = mass-to-charge ratio.
These hyphenated techniques are indispensable for comprehensive analysis, providing the high degree of certainty required in research, quality control, and metabolic studies involving this compound.
LC-NMR for Structural Characterization in Mixtures
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents a formidable tool for the unambiguous structural elucidation of compounds within complex mixtures, obviating the need for prior isolation. wisdomlib.orgmdpi.com This is particularly valuable for identifying synthesis-related impurities or degradation products of this compound. The coupling of High-Performance Liquid Chromatography (HPLC) for separation with NMR for structural analysis allows for the direct characterization of analytes as they elute from the column. wisdomlib.org
The process begins with the chromatographic separation of the mixture on an HPLC system. As the separated components pass through a specialized NMR flow-cell, a series of NMR experiments can be performed. Depending on the concentration of the analyte and the required structural detail, different LC-NMR modes can be employed.
On-flow LC-NMR: In this mode, NMR spectra are acquired continuously as the eluent flows through the NMR probe. mdpi.com This method is rapid and suitable for obtaining initial survey spectra (e.g., 1D ¹H NMR) of the major components in a mixture.
Stop-flow LC-NMR: When an analyte of interest is detected (typically by a UV detector), the chromatographic flow is temporarily halted, trapping the compound within the NMR flow cell. mdpi.comnih.gov This allows for the acquisition of more time-intensive and sensitive NMR experiments, such as 2D NMR (COSY, HSQC, HMBC), which are crucial for complete structural assignment. nih.govipb.pt
LC-SPE-NMR: In this offline approach, eluted peaks are trapped onto solid-phase extraction (SPE) cartridges. The trapped analytes can then be eluted with a small volume of a fully deuterated solvent and transferred to an NMR tube for analysis. nih.govsumitomo-chem.co.jp This method offers the highest sensitivity, allows for the analysis of low-concentration components, and avoids issues with protonated HPLC solvents in the NMR spectrum. nih.gov
For the structural confirmation of this compound in a hypothetical mixture, a stop-flow or LC-SPE-NMR approach would be ideal. The expected data from various NMR experiments would serve to confirm its molecular structure piece by piece.
Table 1: Hypothetical LC-NMR Data for Structural Confirmation of this compound
| NMR Experiment | Expected Information for this compound |
| 1D ¹H NMR | Provides the initial proton fingerprint, showing characteristic signals for the ethyl group (a quartet and a triplet), the methylene (B1212753) protons of the hydroxymethyl group (a doublet), and the protons on the pyrrolidinone ring. |
| 2D COSY | Reveals proton-proton couplings. It would show correlations between the CH₂ and CH₃ of the ethyl group, and connect the protons within the pyrrolidinone ring system, including the methine proton at C4 to the adjacent CH₂ groups and the hydroxymethyl protons. |
| 2D HSQC | Correlates protons directly to the carbons they are attached to. This experiment would definitively assign the ¹H signals to their respective carbon atoms (C1', C2', C3, C4, C5, and the hydroxymethyl C). |
| 2D HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. This is critical for piecing the structure together. For example, it would show correlations from the ethyl group protons to the carbonyl carbon (C2) and from the hydroxymethyl protons to C4 and C3 of the ring. ipb.pt |
By using this suite of experiments, the complete and unambiguous structure of this compound can be confirmed even when it is a component of a complex mixture, without the need for its physical isolation.
Derivatization Strategies for Enhanced Detection (e.g., for GC-MS analysis)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique known for its high chromatographic resolution and sensitivity. However, direct GC-MS analysis of polar compounds like this compound is challenging. The presence of the hydroxyl (-OH) group makes the molecule relatively non-volatile and prone to thermal degradation in the hot GC injection port. researchgate.netgcms.cz Furthermore, the polar nature of the molecule can lead to poor peak shape and adsorption onto the GC column. gcms.czjfda-online.com
To overcome these limitations, chemical derivatization is employed. jfda-online.commdpi.com This process involves reacting the analyte with a specific reagent to convert the polar functional group into a less polar, more volatile, and more thermally stable derivative. researchgate.net For this compound, the primary target for derivatization is the active hydrogen of the hydroxymethyl group. gcms.cz
Common derivatization strategies suitable for this compound include:
Silylation: This is one of the most common derivatization techniques for compounds containing hydroxyl groups. gcms.czmdpi.com Silylating reagents replace the active proton of the -OH group with a trimethylsilyl (TMS) group. The resulting TMS ether is significantly more volatile and thermally stable. gcms.cz
Acylation: This method converts the hydroxyl group into an ester using an acylating agent, such as an anhydride or an acyl halide. gcms.czjfda-online.com Fluorinated anhydrides are often used as they can improve volatility and enhance detection sensitivity, particularly with electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. jfda-online.comrsc.org
Alkylation: While less common for simple hydroxyl groups, alkylation can be used to form ethers. Chloroformates, for instance, can react with hydroxyl groups to form stable carbonate derivatives. nih.gov
The choice of derivatization reagent depends on factors such as reaction speed, by-product formation, and the desired analytical sensitivity. researchgate.netjfda-online.com
Table 2: Potential Derivatization Reagents for GC-MS Analysis of this compound
| Derivatization Type | Reagent | Resulting Derivative | Advantages |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Highly volatile, thermally stable, clean reactions. gcms.cz |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) ether | Very powerful silylating agent, volatile by-products. | |
| Acylation | Pentafluoropropionic Anhydride (PFPA) | Pentafluoropropionyl ester | Increases volatility, highly sensitive for ECD and NCI-MS. jfda-online.comnih.gov |
| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl ester | Forms stable and volatile derivatives. jfda-online.com | |
| Alkylation | Ethyl Chloroformate (ECF) | Ethyl carbonate ester | Can be performed in aqueous media, fast reaction. nih.gov |
Following derivatization, the resulting derivative of this compound can be readily analyzed by GC-MS, allowing for sensitive detection and accurate quantification in various sample matrices.
Pre Clinical Metabolic and Degradation Studies Excluding Human Trials
In Vitro Metabolic Fate in Sub-cellular Fractions (e.g., liver microsomes, hepatocytes)
Comprehensive searches of scientific literature and databases have revealed no available data on the in vitro metabolic fate of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one in sub-cellular fractions such as liver microsomes or hepatocytes.
Identification of Phase I Metabolites (e.g., hydroxylation, N-dealkylation, keto group reduction)
There are no published studies identifying the Phase I metabolites of this compound. Phase I metabolism typically involves the introduction or unmasking of functional groups through reactions like hydroxylation, N-dealkylation, and reduction of keto groups, making the compound more polar. However, without experimental data, the specific metabolic pathways for this compound remain unknown.
Table 1: Potential Phase I Metabolic Reactions for this compound (Hypothetical)
| Metabolic Reaction | Potential Site on Compound | Predicted Metabolite Structure | Status |
| Hydroxylation of ethyl group | Ethyl chain | 1-(1-hydroxyethyl)-4-(hydroxymethyl)pyrrolidin-2-one | No data available |
| N-dealkylation | Removal of ethyl group | 4-(Hydroxymethyl)pyrrolidin-2-one (B124621) | No data available |
| Keto group reduction | Pyrrolidinone ring | 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-ol | No data available |
| Oxidation of hydroxymethyl group | Hydroxymethyl group | 1-Ethyl-2-oxopyrrolidine-4-carboxylic acid | No data available |
Note: The information in this table is purely hypothetical and for illustrative purposes, as no experimental data has been found.
Identification of Phase II Metabolites (e.g., glucuronidation)
No data is available regarding the Phase II metabolism of this compound. Phase II reactions, such as glucuronidation, typically involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. The primary alcohol of the hydroxymethyl group would be a likely site for such conjugation.
Table 2: Potential Phase II Conjugation Reactions for this compound (Hypothetical)
| Conjugation Reaction | Potential Site on Compound | Predicted Metabolite Structure | Status |
| Glucuronidation | Hydroxymethyl group | (1-Ethyl-2-oxopyrrolidin-4-yl)methyl glucuronide | No data available |
Note: The information in this table is purely hypothetical and for illustrative purposes, as no experimental data has been found.
Role of Specific Cytochrome P450 (CYP) Isoenzymes
There is no information available in the scientific literature to identify the specific Cytochrome P450 (CYP) isoenzymes that may be involved in the metabolism of this compound.
Formation of Reactive Metabolites and Adducts (in vitro)
No studies have been published on the in vitro formation of reactive metabolites or adducts from this compound. Such studies are crucial for assessing the potential for a compound to cause cellular toxicity.
Non Clinical and Industrial Applications and Future Research Directions
Role as a Versatile Synthetic Intermediate or Building Block
1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one, featuring both a reactive hydroxyl group and a lactam structure, is a valuable building block in organic synthesis. The pyrrolidinone core is a privileged pharmacophore in many pharmacologically active compounds. acs.org The functional groups on this scaffold allow for a variety of chemical transformations, making it an important intermediate for constructing more complex molecules.
The synthesis of substituted pyrrolidinones is a key area of research. For instance, methods have been developed for the regioselective formation of 5-(hydroxymethyl)pyrrolidin-2-ones through the cyclization of amide dianions with epibromohydrin. organic-chemistry.org This highlights the utility of the hydroxymethyl-pyrrolidinone scaffold in creating specific, targeted molecular architectures. While this example focuses on the 5-hydroxy isomer, the principles of using the hydroxyl group for further reactions are analogous.
A pertinent example is the synthesis of 1-(4-Ethylphenyl)-4-hydroxymethyl-2-pyrrolidone, where the 4-hydroxymethyl-2-pyrrolidone core is a key precursor. prepchem.com The synthesis involves reducing a carboxylic acid group at the 4-position to the required hydroxymethyl group, demonstrating the scaffold's role in building specific derivatives. The presence of the N-ethyl group in this compound influences the compound's solubility and electronic properties, which can be advantageous in certain synthetic applications. nih.gov
The versatility of the pyrrolidinone scaffold is further demonstrated in the synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via multicomponent reactions, which can then be functionalized at various positions. beilstein-journals.org These synthetic strategies underscore the importance of substituted pyrrolidinones as foundational elements for creating diverse chemical libraries.
Table 1: Synthetic Utility of Related Pyrrolidinone Scaffolds
| Precursor Scaffold | Synthetic Transformation | Resulting Structure | Reference |
|---|---|---|---|
| 1-(4-Ethylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid | Reduction of carboxylic acid | 1-(4-Ethylphenyl)-4-hydroxymethyl-2-pyrrolidone | prepchem.com |
| Amide dianions and epibromohydrin | Cyclization | 5-(Hydroxymethyl)pyrrolidin-2-ones | organic-chemistry.org |
Applications in Materials Science
While direct applications of this compound in materials science are not extensively documented, the related compound N-ethyl-2-pyrrolidone (NEP) sees use in this field. NEP is utilized in the formulation of polymers and as a solvent for modifying fibers, such as the photocuring of coir fiber. nih.gov The pyrrolidinone structure, in general, is found in various high-technology materials. aalto.fi
The presence of the hydroxymethyl group on this compound offers a reactive site for polymerization reactions. This hydroxyl functionality could potentially be used to synthesize polyesters or polyurethanes, incorporating the pyrrolidinone moiety into the polymer backbone. Such polymers might exhibit unique thermal properties or enhanced solubility due to the polar lactam group. However, specific research detailing these applications for this exact compound is limited.
Use as a Solvent or Catalyst in Chemical Synthesis
N-alkylated pyrrolidones are well-known as polar aprotic solvents. Specifically, N-ethyl-2-pyrrolidone (NEP) is used as a solvent and, in some cases, a catalyst in industrial processes, including the production of polymers and in cleaning applications. nih.govacs.org It is often considered a replacement for N-methyl-2-pyrrolidone (NMP). acs.org
The catalytic activity of the broader pyrrolidine (B122466) class is well-established, particularly in organocatalysis. nih.gov For this compound, the introduction of the hydroxymethyl group at the C4 position would increase its polarity and capacity for hydrogen bonding compared to NEP. While this might alter its solvent properties, it could also introduce new catalytic potential, for example, by participating in hydrogen-bond-donating catalysis. However, specific studies detailing the use of this compound as either a solvent or a catalyst are not prominent in the current literature. The impurities present in commercial batches of related compounds have been shown to affect catalytic activity in enzymatic assays, highlighting the need for high-purity materials in such studies. nih.gov
Current Gaps in Knowledge and Unexplored Research Avenues
The scientific landscape surrounding This compound is characterized by a significant lack of dedicated research, presenting a fertile ground for future investigation. While the broader class of pyrrolidinone derivatives has garnered attention for various applications, this specific compound remains largely uncharacterized in terms of its unique properties and potential uses. The current understanding is primarily based on its classification as a substituted pyrrolidinone, with most of the available data being inferred from related structures rather than direct experimental evidence.
Furthermore, the non-clinical and industrial applications of This compound are yet to be explored. The presence of both a polar hydroxymethyl group and a non-polar ethyl group on the pyrrolidinone ring suggests it may possess interesting properties as a solvent, a surfactant, or a plasticizer. However, no studies have been published to validate these potential applications. Research into its efficacy as a reaction medium for specific chemical transformations, its potential as a cleaning agent in industrial settings, or its utility as an additive in polymer formulations is completely absent.
The potential for This compound to serve as a key intermediate in organic synthesis represents another major unexplored research avenue. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, and the hydroxymethyl group offers a convenient handle for further functionalization. Investigations into its use as a starting material for the synthesis of novel biologically active molecules, including but not limited to enzyme inhibitors or central nervous system agents, are warranted. The stereoselective synthesis of this compound and its derivatives could also open up new possibilities in asymmetric synthesis. For instance, the biocatalytic hydroxylation of N-substituted pyrrolidin-2-ones has been demonstrated for other analogues, suggesting a potential route to enantiopure forms of This compound . nih.gov
A comparative analysis of its properties against structurally similar and commercially available pyrrolidinones, such as N-Methyl-2-pyrrolidone (NMP) and 1-Ethyl-2-pyrrolidinone (NEP), is another critical area for future research. Such studies would help to delineate its specific advantages or disadvantages and identify niche applications where it might outperform existing compounds.
| Identified Research Gap | Potential Research Direction | Rationale/Potential Impact |
| Lack of Comprehensive Physicochemical Data | Detailed experimental determination of solubility, thermal stability, and spectroscopic properties. | Essential for any application development and for establishing a baseline for future studies. |
| Unexplored Industrial Applications | Investigation into its use as a solvent, surfactant, plasticizer, or industrial cleaning agent. | Could lead to the discovery of novel, high-performance industrial chemicals. |
| Untapped Potential in Organic Synthesis | Exploration as a synthetic intermediate for novel, complex molecules, including pharmaceuticals. | The functional groups present suggest it could be a valuable building block in medicinal and materials chemistry. |
| Absence of Comparative Studies | Benchmarking against existing commercial pyrrolidinones like NMP and NEP. | Would help to identify specific advantages and potential niche applications. |
| Lack of Stereoselective Synthesis Methods | Development of catalytic or biocatalytic methods for the synthesis of enantiopure forms. | Enantiomerically pure compounds are often required for pharmaceutical and other specialized applications. nih.gov |
Q & A
Q. What are the key steps for synthesizing 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one, and how is purity ensured?
The synthesis typically involves multi-step reactions, including alkylation, cyclization, and functional group modifications. Critical parameters include temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF or methanol), and reaction time optimization to maximize yield. Purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR for structural verification) and mass spectrometry (MS) to validate molecular weight. High-performance liquid chromatography (HPLC) may also assess impurity profiles .
Q. Which analytical techniques are essential for structural characterization of this compound?
- NMR Spectroscopy : Identifies functional groups and stereochemistry. For example, the hydroxymethyl group (-CHOH) shows distinct proton signals at δ ~3.5–4.0 ppm.
- Fourier-transform infrared spectroscopy (FTIR) : Confirms carbonyl (C=O) and hydroxyl (O-H) stretches at ~1700 cm and ~3300 cm, respectively.
- X-ray crystallography : Resolves 3D molecular geometry and crystal packing (if crystalline derivatives are available) .
Q. What purification strategies are effective for isolating this compound?
- Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) separates impurities.
- Recrystallization : Polar solvents like ethanol or water enhance crystal purity.
- Distillation : For volatile byproducts, fractional distillation under reduced pressure may be employed .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Temperature : Lower temperatures (0–25°C) may reduce side reactions during sensitive steps like hydroxyl group protection.
- Catalysts : Lewis acids (e.g., ZnCl) or organocatalysts can enhance cyclization efficiency.
- Solvent polarity : Adjusting solvent polarity (e.g., switching from THF to DMF) improves solubility of intermediates. Reaction progress is monitored via thin-layer chromatography (TLC) .
Q. How are reaction mechanisms for functionalization of the pyrrolidinone core elucidated?
- Isotopic labeling : O-labeled water traces hydroxyl group origins in hydrolysis steps.
- Kinetic studies : Rate constants under varying pH or temperatures reveal rate-determining steps.
- Computational modeling : Density functional theory (DFT) predicts transition states and intermediates .
Q. What methodologies assess the compound’s stability under environmental stressors?
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (e.g., stability up to 150°C).
- Photostability : Exposure to UV light (λ = 254–365 nm) identifies photo-degradation products via LC-MS.
- Humidity chambers : Accelerated aging at 75% relative humidity evaluates hygroscopicity .
Q. How is X-ray crystallography applied to resolve structural ambiguities?
Single crystals are grown via slow evaporation (e.g., in ethanol/water mixtures). Diffraction data collected at low temperatures (83 K) minimize thermal motion artifacts. Software like SHELX refines bond lengths and angles, confirming stereochemistry and hydrogen-bonding networks .
Q. What approaches identify biological targets or interactions of this compound?
- Molecular docking : Predicts binding affinity to enzymes (e.g., kinases) using AutoDock Vina.
- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics with immobilized proteins.
- Cellular assays : Fluorescence-based assays (e.g., Ca flux) screen for receptor modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
